CBZ-D-VALINE
Overview
Description
CBZ-D-Valine, also known as N-Carbobenzoxy-D-valine, is a derivative of the amino acid D-valine. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of D-valine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbz-D-Val-OH , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .
Mode of Action
Z-D-Val-OH inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, Z-D-Val-OH can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .
Biochemical Pathways
The primary biochemical pathway affected by Z-D-Val-OH is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, Z-D-Val-OH can block apoptosis, thereby promoting cell survival .
Pharmacokinetics
As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.
Result of Action
The primary result of Z-D-Val-OH’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .
Action Environment
The action, efficacy, and stability of Z-D-Val-OH can be influenced by various environmental factors. While specific information on Z-D-Val-OH is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of Z-D-Val-OH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBZ-D-Valine typically involves the protection of the amino group of D-valine using benzyl chloroformate (CBZ-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base to neutralize the hydrochloric acid produced during the reaction . The general reaction scheme is as follows:
D-Valine+CBZ-Cl→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
CBZ-D-Valine undergoes various chemical reactions, including:
Oxidation: The CBZ group is stable under mild oxidative conditions.
Reduction: The CBZ group can be removed by hydrogenolysis using palladium on charcoal (Pd/C) in the presence of hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on charcoal (Pd/C).
Substitution: Benzyl chloroformate (CBZ-Cl), methanesulfonyl chloride (MsCl), N-methylimidazole (NMI).
Major Products Formed
Hydrogenolysis: Removal of the CBZ group yields free D-valine.
Substitution: Formation of various CBZ-protected derivatives depending on the nucleophile used.
Scientific Research Applications
CBZ-D-Valine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
CBZ-L-Valine: The L-isomer of CBZ-D-Valine, used in similar applications but with different stereochemistry.
N-Boc-D-Valine: Another protected form of D-valine, using the tert-butoxycarbonyl (Boc) group instead of the CBZ group.
N-Fmoc-D-Valine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
This compound is unique due to its stability under a wide range of conditions and its ease of removal by hydrogenolysis. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4, 1685-33-2 | |
Record name | N-(benzyloxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-alpha-Benzyloxycarbonyl-D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Carbobenzoxy-D-valine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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